molecular formula C17H13N3O3S B11585427 (5Z)-5-(2-ethoxybenzylidene)-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-ethoxybenzylidene)-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11585427
M. Wt: 339.4 g/mol
InChI Key: FEWXEWOYMXPDTN-UVTDQMKNSA-N
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Description

(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a thiazole ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with furan-2-carbohydrazide to form an intermediate hydrazone. This intermediate is then cyclized with thioglycolic acid to yield the triazolothiazole core structure. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents; often in the presence of catalysts like Lewis acids.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazolothiazole derivatives.

    Substitution: Formation of halogenated or alkylated triazolothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is known to interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities, making it a promising lead compound for therapeutic applications.

Medicine

In medicine, (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is investigated for its pharmacological properties. Its ability to inhibit specific enzymes and receptors makes it a potential candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their mechanical and thermal stability, making them suitable for advanced applications in electronics and aerospace.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its ethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in biological systems. Additionally, the presence of the furan ring contributes to its stability and reactivity, allowing for the exploration of new chemical transformations.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H13N3O3S/c1-2-22-12-7-4-3-6-11(12)10-14-16(21)20-17(24-14)18-15(19-20)13-8-5-9-23-13/h3-10H,2H2,1H3/b14-10-

InChI Key

FEWXEWOYMXPDTN-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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